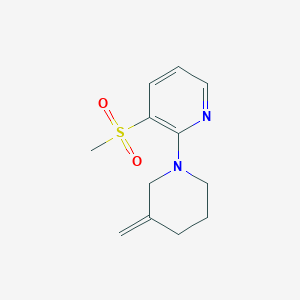

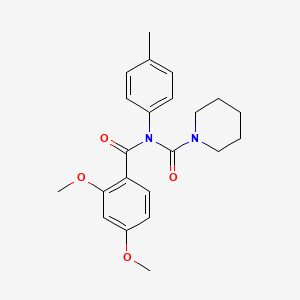

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine, also known as MSMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MSMP is a pyridine derivative that has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and disorders.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound 3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine is an intermediate in various chemical syntheses and catalytic processes. For instance, it has been utilized in the preparation of nicotinum methane sulfonate (NMS), a bio-renewable protic ionic liquid. NMS, derived from nicotine and methane sulfonic acid, exhibits dual acid and base functional groups, showcasing excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. This highlights the compound's role in promoting efficient, economic, and environmentally friendly chemical reactions (Tamaddon & Azadi, 2018).

Structural Studies and Material Science

In material science, this chemical's derivatives have been investigated for their molecular and supramolecular structures, offering insights into potential applications in metal coordination and materials engineering. The molecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported, showcasing their prospective as ligands for metal coordination due to their unique structural characteristics. These studies reveal the intricacies of their molecular conformations and the potential for creating complex materials and catalysts (Jacobs, Chan, & O'Connor, 2013).

Organic Chemistry and Ligand Design

In organic chemistry, the compound is pivotal in the design and synthesis of ligands. Research on methanesulfonyl-substituted compounds, such as this compound, has led to the development of novel ligands for iridium(III) complexes, which are crucial in the field of photophysics and photoredox catalysis. These studies have laid the groundwork for the synthesis of cationic bis-cyclometallated iridium(III) complexes with potential applications in light-emitting devices and photocatalysis, illustrating the compound's role in advancing the understanding and application of light-mediated chemical processes (Ertl et al., 2015).

Environmental Chemistry

In environmental chemistry, derivatives of this compound have been explored for their potential in pollution control and remediation. The methanesulfonyl radical, generated from related sulfone compounds, has been studied for its reactivity and potential in atmospheric chemistry and environmental remediation, highlighting the significance of these compounds in understanding and mitigating environmental pollutants (Reisenauer et al., 2015).

properties

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLGOLPSTXNLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)